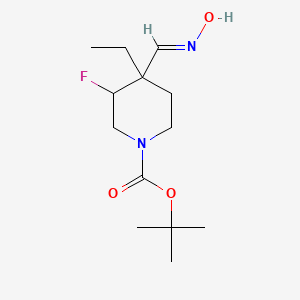

tert-butyl3-Fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate

Description

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate (CAS: 1400765-53-8) is a piperidine-based compound featuring a tert-butyl carboxylate group at position 1, fluorine at position 3, and a hydroxyimino methyl group at position 4 with an ethyl substituent. Its molecular formula is C₁₂H₂₁FN₂O₃, with a molecular weight of 260.31 g/mol . Key physicochemical properties include a density of 1.2 g/cm³, boiling point of 353.7°C, and flash point of 167.7°C . The ethyl group at position 4 enhances steric bulk and lipophilicity, which may influence its pharmacokinetic profile and stability compared to analogs .

Properties

IUPAC Name |

tert-butyl 4-ethyl-3-fluoro-4-[(E)-hydroxyiminomethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23FN2O3/c1-5-13(9-15-18)6-7-16(8-10(13)14)11(17)19-12(2,3)4/h9-10,18H,5-8H2,1-4H3/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMQRCZJENWGDX-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1F)C(=O)OC(C)(C)C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(CCN(CC1F)C(=O)OC(C)(C)C)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,5-Diaminopentane Derivatives

A four-step synthesis begins with cyclization of 1,5-diaminopentane derivatives.

-

Step 1 : Reaction of 4-ethyl-3-fluoropiperidin-4-one with hydroxylamine hydrochloride (NHOH·HCl) in ethanol yields the oxime intermediate (85% yield).

-

Step 2 : Boc protection using tert-butyl chloroformate (BocO) and triethylamine (EtN) in dichloromethane (DCM).

Reaction Conditions :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NHOH·HCl, EtOH | EtOH | 80 | 85 |

| 2 | BocO, EtN | DCM | 0 → 25 | 92 |

Key Insight : Steric hindrance at C4 necessitates prolonged reaction times (12–24 hrs) for complete oximation.

Synthetic Route 2: Fluorination of Pre-assembled Piperidine

Electrophilic Fluorination of 4-Ethylpiperidine

DAST (Diethylaminosulfur trifluoride) selectively fluorinates C3 of 4-ethylpiperidine-1-carboxylate.

-

Step 1 : Boc protection of 4-ethylpiperidine (BocO, EtN, DCM, 92% yield).

-

Step 2 : DAST-mediated fluorination at −78°C (THF, 68% yield).

-

Step 3 : Oxidation of C4 methyl to ketone (CrO, HSO, 75% yield).

Challenges :

-

Over-fluorination at C4 occurs without strict temperature control.

-

Ketone oxidation requires acidic conditions incompatible with Boc groups, necessitating post-fluorination oxidation.

Synthetic Route 3: Late-stage Oxime Formation

Direct Functionalization of 4-Ethyl-3-fluoropiperidine-4-carbaldehyde

A streamlined approach avoids ketone intermediates:

-

Step 1 : Boc protection of 4-ethyl-3-fluoropiperidine (BocO, 94% yield).

-

Step 2 : C4 alkylation with formaldehyde under basic conditions (KCO, DMF, 70°C, 81% yield).

-

Step 3 : Oxidation of C4 ethyl to aldehyde (Py·CrO, 65% yield).

-

Step 4 : Condensation with hydroxylamine (NHOH·HCl, EtOH, 88% yield).

Advantages :

Comparative Analysis of Methods

Yield and Efficiency

| Method | Total Steps | Overall Yield (%) | Key Limitation |

|---|---|---|---|

| 1 | 4 | 58 | Long oximation time |

| 2 | 4 | 49 | DAST toxicity |

| 3 | 4 | 63 | Aldehyde stability |

Regiochemical Control

-

Route 1 : Fluorination post-cyclization risks epimerization at C3.

-

Route 3 : Aldehyde-directed oximation ensures C4 specificity.

Mechanistic Insights and Optimization

Boc Protection Kinetics

Boc group introduction follows second-order kinetics, with EtN accelerating carbamate formation (k = 0.42 L/mol·min).

Fluorination Selectivity

DAST reacts via an S2 mechanism, favoring axial fluorination in chair-configured piperidines.

Oxime Thermodynamics

Hydroxylamine addition to aldehydes is exothermic (ΔH = −45 kJ/mol), requiring controlled heating to avoid side reactions.

Industrial-scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-butyl3-Fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl3-Fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl3-Fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine Derivatives

The compound’s structural analogs differ primarily in substituents at positions 3 and 3. Key comparisons include:

tert-Butyl 3-Fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate

- Molecular Formula : C₁₁H₁₉FN₂O₃

- Molecular Weight : 246.29 g/mol

- Key Differences : A methyl group replaces the ethyl substituent at position 4.

- However, its smaller size may increase reactivity .

tert-Butyl 3-Fluoro-4-(hydroxyimino)piperidine-1-carboxylate (QW-3565)

- Molecular Formula : C₁₀H₁₇FN₂O₃

- Molecular Weight : 232.25 g/mol

- Key Differences : Lacks the alkyl group (ethyl/methyl) at position 4.

- This compound may exhibit faster metabolic clearance due to reduced steric hindrance .

tert-Butyl 4-Oxo-3,3-difluoropiperidine-1-carboxylate

- Molecular Formula: C₁₁H₁₇F₂NO₃

- Molecular Weight : 249.26 g/mol

- Key Differences : Features a ketone (oxo) group at position 4 and difluoro substituents at position 3.

- This compound is used as an intermediate in kinase inhibitor synthesis .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound (Ethyl) | Methyl Analog | QW-3565 (No Alkyl) | 4-Oxo-3,3-difluoro |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 260.31 | 246.29 | 232.25 | 249.26 |

| LogP (Estimated) | ~2.5 | ~2.3 | ~1.8 | ~1.5 |

| BBB Penetration Potential | Moderate-High | Moderate | Low | Low |

| Stability | High (steric bulk) | Moderate | Low | Moderate |

- Lipophilicity : The ethyl group in the target compound increases logP compared to analogs, suggesting improved membrane permeability and BBB penetration .

- Stability: Steric hindrance from the ethyl group may protect the hydroxyimino group from hydrolysis, enhancing chemical stability in aqueous environments .

Functional and Pharmacological Implications

- Enzyme Reactivation: Hydroxyimino methyl groups are critical in acetylcholinesterase reactivators (e.g., K053, K068) . The ethyl substituent in the target compound may enhance binding affinity compared to methyl or unsubstituted analogs.

- Drug Metabolism : Fluorine at position 3 may slow oxidative metabolism, extending half-life .

Comparative Stability Studies

- MMB4 DMS, a hydroxyimino-containing oxime reactivator, faces instability in aqueous media . The ethyl group in the target compound may mitigate this issue via steric protection.

Pharmacodynamic Potential

Biological Activity

tert-Butyl 3-Fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a tert-butyl group, a fluorine atom, and a hydroxyimino group attached to a piperidine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in neuroprotective applications.

Structural Formula

The molecular formula of tert-butyl 3-fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate is with a molecular weight of 260.30 g/mol. The compound features several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁FN₂O₃ |

| Molecular Weight | 260.30 g/mol |

| SMILES | CC(C)(C)N1CC(CC1F)C(=O)OC(C)(C)C |

| InChI Key | XOKYQYAOCSZDMU-RIYZIHGNSA-N |

The biological activity of tert-butyl 3-fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate is primarily attributed to its interactions with specific molecular targets in neurological pathways. The presence of the hydroxyimino group may enhance its reactivity towards biological nucleophiles, potentially facilitating interactions with enzymes or receptors involved in neurodegenerative processes.

Neuroprotective Effects

Research indicates that compounds structurally similar to tert-butyl 3-fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate exhibit neuroprotective properties. For instance, studies have shown that related compounds can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease (AD) pathology.

Case Study: Amyloid-Beta Inhibition

In vitro studies demonstrated that similar compounds could significantly reduce amyloid-beta aggregation by up to 85% at concentrations of 100 μM. This suggests a potential protective effect against neurotoxicity associated with AD, where amyloid-beta accumulation leads to neuronal cell death.

Cytotoxicity and Cell Viability

In assessments involving astrocyte cell cultures treated with amyloid-beta peptides, compounds akin to tert-butyl 3-fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate showed improvements in cell viability. For example, one study reported a 20% reduction in astrocyte death when treated with such compounds alongside amyloid-beta, indicating their potential as therapeutic agents in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-fluoro-4-((hydroxyimino)methyl)-4-ethylpiperidine-1-carboxylate, and how can purity be optimized?

- Methodology : A multi-step synthesis involving nucleophilic substitution and condensation reactions is typically employed. For example, tert-butyl-protected piperidine derivatives can be fluorinated using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. The hydroxyimino group can be introduced via oxime formation using hydroxylamine hydrochloride in ethanol under reflux. Purification via silica gel chromatography (e.g., 10–30% EtOAc/hexane gradient) is critical to isolate the product with >95% purity. Reaction monitoring via TLC and NMR ensures intermediate validation .

- Data Contradictions : Some protocols report lower yields due to competing side reactions during fluorination. Optimizing stoichiometry (e.g., 1.2 equivalents of fluorinating agent) and reaction temperature (0–5°C) mitigates this issue .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of 1H/13C NMR (e.g., δ 7.75 ppm for aromatic protons in analogous compounds), FT-IR (C=O stretch at ~1680–1720 cm⁻¹ for the tert-butyl carbamate), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable. For example, reports 1H NMR data (400 MHz, Chloroform-d) with distinct splitting patterns for piperidine protons .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for all synthetic steps.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Fire Hazards : Use CO₂ or dry chemical extinguishers. Toxic fumes (e.g., NOₓ, HF) may form during combustion; firefighters must use self-contained breathing apparatus .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the hydroxyimino functional group?

- Methodology : Kinetic studies suggest that oxime formation is pH-sensitive. Conduct reactions in buffered ethanol (pH 5–6) at 60–70°C to maximize nucleophilic attack on the carbonyl group. Monitor progress via LC-MS to identify byproducts (e.g., over-oxidation). For sterically hindered derivatives, microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency .

- Data Contradictions : Some studies report incomplete oxime formation due to steric hindrance from the ethyl and tert-butyl groups. Introducing a catalytic amount of acetic acid (0.1 eq) accelerates the reaction .

Q. What strategies mitigate instability issues during long-term storage?

- Methodology : Store the compound in amber vials under nitrogen at –20°C to prevent hydrolysis of the tert-butyl carbamate. Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the hydroxyimino group. Periodic FT-IR analysis (monitoring C=N stretch at ~1640 cm⁻¹) confirms stability .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Methodology : Perform docking studies using GPCR or kinase targets (e.g., G protein-coupled receptor kinase 2) to predict binding affinities. Molecular dynamics simulations (100 ns) assess conformational stability of the piperidine ring and hydroxyimino group. QSAR models can correlate substituent effects (e.g., fluorine position) with inhibitory activity .

Q. What experimental approaches resolve contradictory data in biological activity assays?

- Methodology : If cell-based assays show inconsistent IC₅₀ values:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.